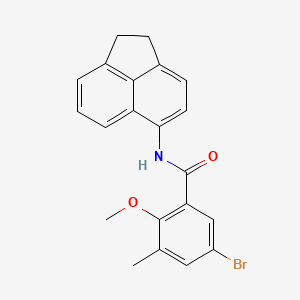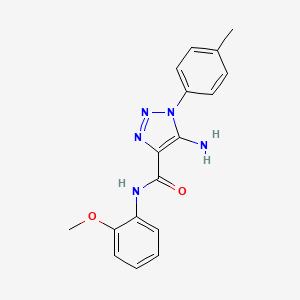![molecular formula C19H21N3O6S B4621343 1-[2-(4-硝基苯氧基)丙酰基]-4-(苯磺酰基)哌嗪](/img/structure/B4621343.png)
1-[2-(4-硝基苯氧基)丙酰基]-4-(苯磺酰基)哌嗪
描述
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, including nucleophilic substitution and acylation processes. These compounds are often synthesized by reacting piperazine or its derivatives with various sulfonyl chlorides or acylating agents under controlled conditions to achieve the desired substitution pattern (Ashimori et al., 1991). Optimizing the reaction conditions, such as temperature, solvent, and pH, is crucial for achieving high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine," is characterized by X-ray crystallography, revealing intricate details about their crystalline form and molecular conformation. These structures often exhibit hydrogen bonding and π-π interactions, contributing to their stability and solid-state packing (Wang et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, reflecting their functional group chemistry. These reactions can include nucleophilic substitution, where the piperazine nitrogen atoms act as nucleophiles, and electrophilic addition, particularly involving the sulfonyl and nitro groups. The presence of these functional groups confers reactivity towards other organic compounds, leading to a wide array of possible chemical transformations and syntheses of further derivatives.
Physical Properties Analysis
The physical properties of "1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine" derivatives, such as solubility, melting point, and crystal form, are influenced by their molecular structure. For instance, the incorporation of sulfonyl and nitro groups can enhance the compound's polarity, affecting its solubility in various solvents. Crystallographic studies provide insight into the molecule's solid-state arrangement, which can influence its melting point and stability (Ntirampebura et al., 2008).
科学研究应用
酶代谢研究
1-[2-(2,4-二甲基苯硫基)-苯基]-哌嗪是一种结构相关的化合物,已对其涉及人肝微粒体和重组酶的代谢途径进行了研究。它在 CYP2D6、CYP2C9、CYP3A4/5、CYP2A6 等酶的催化下发生氧化反应,形成各种代谢物。这项研究有助于了解体内类似化合物的代谢命运,这对药物开发过程至关重要 (Hvenegaard 等人,2012)。
抗疟疾活性
(2R,3S)-4-(芳基甲基)-1-(4-苯基-3-氨基-2-羟基丁基)-哌嗪衍生物的研究显示出抗疟疾活性。对这些化合物晶体结构的研究提供了对其生物活性至关重要的化学特征的见解。了解此类化合物的构效关系可以导致开发新的抗疟疾药物 (Cunico 等人,2009)。
腺苷 A2B 受体拮抗作用
1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤已被开发为腺苷 A2B 受体拮抗剂,展示出亚纳摩尔亲和力和高选择性。这些化合物在由 A2B 腺苷受体介导的疾病中具有治疗应用潜力,为治疗此类疾病提供了药理学选择 (Borrmann 等人,2009)。
抗病毒和抗菌活性
1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物等化合物已合成并显示出显着的抗菌活性。此类研究强调了哌嗪衍生物在开发新的抗菌剂中的潜力,解决了抗生素耐药性的日益严重的问题 (吴琦,2014)。
抗癌研究
含有哌嗪单元的杂环化合物,如 1-((2S,3S)-2-(苯甲氧基)戊烷-3-基)-4-(4-(4-(4-羟基苯基)哌嗪-1-基)苯基)-1H-1,2,4-三唑-5(4H)-酮,已被评估其抗骨癌活性。这突出了此类化合物在肿瘤学中的治疗潜力,特别是在设计新的骨癌治疗方法时 (吕等人,2019)。
属性
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-nitrophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15(28-17-9-7-16(8-10-17)22(24)25)19(23)20-11-13-21(14-12-20)29(26,27)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVUVRDAIALQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)